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Clinical Profile of Nazartinib

Study
Description

Patient Population &
Treatment

Key Efficacy
Results

Key Safety
Findings

| Phase 2, First-Line [1] | • N=45, treatment-naive • Stage IIIB/IV EGFR-mutant NSCLC • 19del/L858R

or other (L861Q, G719X, S768I) • 42% had baseline brain metastases • Nazartinib 150 mg once daily | •

ORR: 69% (BIRC assessment) • DCR: 91% • Median DoR: 25.3 months • Median PFS: 18.0 months •

Median OS: Not reached (56% at 33 months) | • Most AEs were Grade 1/2 • Most common AEs: rash

(64%), pruritus (36%), diarrhea (33%) • 22% had Grade 3/4 AEs | | Phase 1, T790M+ [2] | • N=162,

T790M-positive NSCLC • Naive to 3rd-gen TKI • 28% had baseline brain metastases • Nazartinib (75-350

mg) | • ORR: 51% • DCR: 89% • Median DoR: 11.0 months • Median PFS: 9.1 months | • Primary DLTs:

rash and pneumonitis • RP2D established at 150 mg once daily |

ORR: Overall Response Rate; DCR: Disease Control Rate; DoR: Duration of Response; PFS: Progression-

Free Survival; OS: Overall Survival; AE: Adverse Event; DLT: Dose-Limiting Toxicity; RP2D:

Recommended Phase 2 Dose.
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A 2017 preclinical study directly compared the efficacy of nazartinib and osimertinib against various EGFR

mutations in cell lines [3]. The table below shows key findings, using the Selectivity Index (SI)—a higher

SI indicates a wider therapeutic window (better efficacy against mutant EGFR relative to wild-type,

suggesting potential for fewer side effects) [3].

EGFR Mutation
Type

Osimertinib
(SI)

Nazartinib
(SI)

Interpretation & Context

Classic (19del /
L858R)

>1 >1 Both drugs effective, with osimertinib showing lower
IC50 values and a wider therapeutic window than
nazartinib [3].

Classic +
T790M

>1 >1 Both drugs effective against the common resistance
mutation [3].

Uncommon
(G719S /
L861Q)

- - Afatinib (2nd-gen) showed the lowest IC50 values
for these uncommon mutations alone [3].

Uncommon +
T790M

~100 nM

IC50

~100 nM

IC50

IC50 values for both 3rd-gen drugs were 10 to 100-
fold higher than for Classic+T790M, indicating
markedly reduced potency against these rarer

double mutations [3].

Exon 20
Insertions

- - Osimertinib and nazartinib showed similar
efficacies against these typically resistant mutations
[3].

Key Experimental Protocol Details

For the clinical trials cited, here is a summary of the core methodologies:

Study Design: The Phase 2 study (N=45) was a single-arm, open-label, multicenter trial [1]. The
Phase 1 study was a multicenter, open-label, dose-escalation and expansion study [2].

Patient Eligibility: Key criteria included adults with histologically confirmed, advanced EGFR-mutant
NSCLC (with specific mutations as listed in the tables above), an ECOG performance status of 0-1,

and measurable disease per RECIST 1.1 [1] [2].
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Intervention: Patients received nazartinib orally once daily at various doses (75-350 mg in Phase

1), with 150 mg established as the recommended dose for Phase 2 [1] [2].
Outcome Measures:

Primary efficacy endpoints included Objective Response Rate (ORR) and Progression-
Free Survival (PFS), assessed by a Blinded Independent Review Committee (BIRC) using

RECIST 1.1 [1].
Safety was evaluated by monitoring the frequency, severity, and relationship of adverse events

[1] [2].

Nazartinib's Mechanism of Action

The following diagram illustrates the cellular signaling pathway targeted by nazartinib and other EGFR-

TKIs. Nazartinib acts as a third-generation, irreversible, and mutant-selective inhibitor.
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Figure: EGFR-TKI Signaling Pathway & Nazartinib Mechanism
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Conclusions and Research Gaps

Based on the available data, you can draw the following conclusions:

Clinical Activity: Nazartinib has demonstrated meaningful clinical efficacy, with durable responses,

in both treatment-naive patients and those with T790M-mediated resistance [1] [2].
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Safety: Its safety profile is generally manageable, with skin-related events (rash, pruritus) being the

most common toxicities, and a defined recommended dose of 150 mg daily [1] [2].
Precision Targeting: Preclinical data suggests that the efficacy of EGFR-TKIs, including nazartinib,

is highly mutation-dependent. Nazartinib's profile may differ from other inhibitors, particularly against
less common or compound mutations [3].

The current search results do not provide a direct, comprehensive clinical trial comparison between

nazartinib and other third-generation EGFR-TKIs like osimertinib. The available preclinical data is

informative but not a substitute for head-to-head clinical trials.

To fill this knowledge gap, I recommend you:

Search for head-to-head trials by looking for studies that explicitly compare "nazartinib vs.

osimertinib" on clinical trial registries.
Consult later-phase results by searching for Phase 3 trial data for nazartinib, which would provide

a more definitive efficacy and safety comparison against the standard of care.
Review network meta-analyses that indirectly compare multiple EGFR-TKIs using data from their

individual trials.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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